![molecular formula C11H9ClN2O2 B1491699 6-(2-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097957-34-9](/img/structure/B1491699.png)
6-(2-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, polarity, reactivity, etc .Scientific Research Applications
Synthesis and Biological Activity
- The compound has been involved in studies for synthesizing new derivatives that show potential as biological agents. For example, derivatives synthesized from reactions involving thiourea and aromatic aldehydes have been evaluated for antimicrobial activities, with some compounds exhibiting significant inhibition on bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).
Chemical Properties and Reactions
- Research has also focused on the synthesis and chemical properties of the compound, including reactions with aliphatic carboxylic acid chlorides and the formation of enamino derivatives, showcasing the compound's versatility in organic synthesis (Rubinov et al., 2008).
Crystal Structure Analysis
- Crystal structure analyses have been performed to understand the molecular and crystallographic characteristics of related compounds, providing insights into their structural conformations and potential applications in material science and medicinal chemistry (Li et al., 2005).
Novel Synthesis Approaches
- Innovative synthesis methods have been developed for dihydropyrimidine-2,4(1H,3H)-dione derivatives, including the exploration of their in vitro cytotoxic evaluations against cancer cell lines, highlighting the compound's relevance in the development of new therapeutic agents (Udayakumar et al., 2017).
Supramolecular Assemblies
- The dihydropyrimidine-2,4-(1H,3H)-dione functionality of the compound has been investigated as a module for novel crown-containing hydrogen-bonded supramolecular assemblies, emphasizing its potential in the creation of new materials with specific chemical and physical properties (Fonari et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(2-chlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(15)6-9(13-11(14)16)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWMNTFJTUOMQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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